5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine

Catalog No.
S985671
CAS No.
1171919-74-6
M.F
C14H25NO3Si
M. Wt
283.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimetho...

CAS Number

1171919-74-6

Product Name

5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine

IUPAC Name

tert-butyl-[(5,6-dimethoxypyridin-3-yl)methoxy]-dimethylsilane

Molecular Formula

C14H25NO3Si

Molecular Weight

283.44 g/mol

InChI

InChI=1S/C14H25NO3Si/c1-14(2,3)19(6,7)18-10-11-8-12(16-4)13(17-5)15-9-11/h8-9H,10H2,1-7H3

InChI Key

ZYKBLGKKUDQICY-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=C(N=C1)OC)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=C(N=C1)OC)OC
  • Organic synthesis

    The presence of the tert-butyldimethylsilyloxy (TBDMS) group suggests this molecule could be an intermediate in the synthesis of more complex organic compounds. The TBDMS group is a common protecting group in organic chemistry, used to mask a reactive hydroxyl group while other functionalities are manipulated .

  • Medicinal chemistry

    The 2,3-dimethoxypyridine core structure is present in some bioactive molecules. Further functionalization of 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine could lead to compounds with interesting biological properties, prompting investigation for potential drug development .

5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine is a synthetic organic compound characterized by a pyridine ring substituted with two methoxy groups at the 2 and 3 positions and a tert-butyldimethylsilyloxy (TBDMS) group at the 5 position. The TBDMS group serves as a protecting group for the hydroxyl functionality, allowing for selective chemical modifications without affecting this site. This compound is notable for its potential as an intermediate in organic synthesis, particularly in creating more complex molecules in medicinal chemistry.

The presence of the methoxy groups enhances the electron density of the pyridine ring, making it more reactive towards electrophilic substitution reactions. The TBDMS group can be removed under specific conditions, typically involving fluoride ions or acidic conditions, to reveal the free hydroxyl group. This deprotection allows further functionalization at the 5 position, enabling the synthesis of diverse derivatives .

While 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine itself does not have a well-defined biological activity, it can serve as a precursor for compounds that may exhibit pharmacological effects. The methoxy groups can influence the compound's interaction with biological targets. The resulting deprotected derivatives could potentially show various biological activities depending on subsequent modifications .

The synthesis of 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine typically involves several key steps:

  • Formation of Pyridine Derivative: Starting from commercially available pyridine derivatives.
  • Protection of Hydroxyl Group: Introduction of the TBDMS group via silylation reactions.
  • Methylation: Electrophilic methylation at the 2 and 3 positions using methylating agents such as methyl iodide or dimethyl sulfate.
  • Purification: The final product is purified using standard techniques such as column chromatography .

The primary application of 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine lies in organic synthesis as a protected intermediate. Its structure allows for further modifications that can lead to new drug candidates or biologically active compounds. Additionally, due to its unique chemical properties, it may be used in studies involving biological interactions and mechanisms .

Interaction studies involving 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine are crucial for understanding its potential biological roles. Research could focus on how this compound interacts with enzymes or receptors in vitro, providing insights into its pharmacological potential once modified. The methoxy groups may facilitate interactions with specific biological targets, making this compound a valuable tool for probing biological processes .

Several compounds share structural similarities with 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Methoxy-2-pyridinemethanolPyridine ring with a methoxy groupLacks silyl protection; simpler structure
4-(tert-Butyl)-2-methoxypyridinetert-butyl and methoxy substitutionsNo TBDMS group; different position of tert-butyl
5-(trifluoromethyl)pyridinePyridine with trifluoromethyl substitutionFluorinated; alters electronic properties
5-Bromo-3,4-dihydro-2H-pyrano[2,3-c]pyridineBromo substitution on pyridineHalogenated; different reactivity profile

The uniqueness of 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine lies in its combination of protective silyl group and dual methoxy substitutions, providing versatile pathways for further chemical modifications that are not present in these similar compounds .

The compound 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine represents a significant organosilicon derivative within the pyridine chemical family [1]. This molecule exemplifies the application of silicon-based protecting group chemistry in heterocyclic compound synthesis, specifically incorporating the tert-butyldimethylsilyl moiety as a hydroxyl protection strategy [2]. The compound's molecular framework consists of a dimethoxypyridine core structure with a silyl-protected hydroxymethyl substituent at the 5-position [1] [3].

International Union of Pure and Applied Chemistry Nomenclature

The official International Union of Pure and Applied Chemistry nomenclature for this compound is 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine [1] [4]. This systematic name reflects the hierarchical naming convention established by the International Union of Pure and Applied Chemistry for heterocyclic compounds containing substituents [5]. The nomenclature structure follows the pattern of identifying the pyridine ring as the parent heterocycle, with numerical position indicators for substituent groups [6].

The systematic name construction begins with the pyridine base structure, followed by the positional descriptors for the methoxy groups at the 2 and 3 positions [6]. The complex substituent at position 5 is designated as ((tert-Butyldimethylsilyloxy)methyl), indicating the presence of a methyl group protected by the tert-butyldimethylsilyl group [4]. This nomenclature approach ensures unambiguous identification of the molecular structure according to International Union of Pure and Applied Chemistry guidelines [5].

Alternative Names and Identifiers

The compound is recognized through multiple chemical identification systems, each serving specific purposes within the chemical information infrastructure [5]. These alternative identifiers facilitate cross-referencing across different chemical databases and research platforms [7].

Chemical Abstracts Service Registry Number: 1171919-74-6

The Chemical Abstracts Service Registry Number 1171919-74-6 serves as the unique numerical identifier assigned by the Chemical Abstracts Service for this specific chemical substance [1] [3]. This registry system, maintained by the Chemical Abstracts Service, provides authoritative identification for chemical compounds described in scientific literature [5]. The Chemical Abstracts Service Registry contains information on more than 204 million unique organic and inorganic substances, with this particular compound being catalogued under the assigned registry number [5].

The Chemical Abstracts Service registry number format follows the standard check-digit system, ensuring data integrity and preventing identification errors [5]. This numerical identifier remains constant regardless of nomenclature variations or structural representation differences, providing a reliable reference point for chemical information retrieval [5].

Molecular Design Limited Number: MFCD12401630

PubChem Compound Identification: 46737828

PubChem Compound Identification 46737828 designates the compound within the PubChem database, operated by the National Center for Biotechnology Information [1]. PubChem serves as the world's largest collection of freely accessible chemical information, providing comprehensive data on chemical structures, properties, and biological activities [9]. The PubChem database facilitates chemical structure searches and comparative analyses through its extensive compound repository [7].

Chemical Identity Summary Table

PropertyValue
International Union of Pure and Applied Chemistry Name5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine
Chemical Abstracts Service Registry Number1171919-74-6
Molecular Design Limited NumberMFCD12401630
PubChem Compound Identification46737828
Molecular FormulaC14H25NO3Si
Molecular Weight283.44 g/mol
Simplified Molecular Input Line Entry SystemCOc1cc(COSi(C)C(C)(C)C)cnc1OC
International Chemical IdentifierInChI=1S/C14H25NO3Si/c1-14(2,3)19(6,7)18-10-11-8-12(16-4)13(17-5)15-9-11/h8-9H,10H2,1-7H3
International Chemical Identifier KeyZYKBLGKKUDQICY-UHFFFAOYSA-N

The molecular structure of 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine (CAS: 1171919-74-6) presents a complex arrangement featuring a pyridine core with multiple functional group substitutions [1] [2] [3]. The compound has a molecular formula of C14H25NO3Si and a molecular weight of 283.44 g/mol [1] [2] [3] [4].

Bond Lengths and Angles

The pyridine ring in this compound exhibits characteristic aromatic bond lengths and angles consistent with its heterocyclic aromatic nature. Pyridine rings typically display C-C bond lengths ranging from 1.33 to 1.39 Å, with C-N bond distances of approximately 1.33-1.34 Å [5] [6] [7]. The bond angles within the pyridine ring are approximately 120°, reflecting the sp2 hybridization of the ring atoms [5] [8] [9] [10].

The silicon-oxygen bond in the tert-butyldimethylsilyloxy group exhibits a characteristic length of 1.64-1.66 Å, which is typical for silyl ether linkages [11] [12] [13]. The Si-O-C bond angle in silyl ethers generally ranges from 120° to 132°, with the larger angles attributed to steric interactions and electronic effects [11] [12] [13] [14].

The methoxy groups attached to the pyridine ring at positions 2 and 3 display C-O bond lengths of approximately 1.42-1.43 Å [15] [16]. These bond lengths are consistent with single C-O bonds in aromatic methyl ethers, where partial double bond character may be present due to resonance effects [17] [15] [18].

Conformational Analysis

The conformational landscape of 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine is significantly influenced by the steric bulk of the tert-butyldimethylsilyl group and the electronic effects of the methoxy substituents [19] [20] [21]. The tert-butyldimethylsilyl group provides substantial steric hindrance that affects the overall molecular conformation and limits rotational freedom around the Si-O-C bonds [22] [24].

The methoxy groups at positions 2 and 3 of the pyridine ring tend to adopt conformations that minimize steric clashes while optimizing electronic interactions [15] [20]. These groups can participate in resonance with the aromatic system, which influences their preferred orientational preferences [17] [15] [18] [25].

The conformational flexibility of the molecule is further constrained by intramolecular interactions between the various substituents, particularly between the bulky silyl group and the adjacent pyridine ring system [19] [21]. These interactions play a crucial role in determining the ground-state geometry and the energy barriers for conformational interconversion.

Stereochemical Considerations

The stereochemical aspects of 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine are primarily governed by the three-dimensional arrangement of the substituents around the pyridine ring [19] [26]. The positioning of the methoxy groups at the 2,3-positions creates a specific substitution pattern that influences the overall molecular topology and reactivity.

The tert-butyldimethylsilyloxy group at position 5 introduces significant asymmetry into the molecular structure, creating distinct faces of the pyridine ring [22] . This asymmetry has important implications for potential molecular recognition events and coordination chemistry applications.

The relative orientations of the functional groups are determined by a balance of steric repulsion, electronic interactions, and conformational preferences [19] [20] [21]. These factors collectively establish the preferred three-dimensional structure of the molecule in its lowest energy conformation.

Functional Group Analysis

Pyridine Ring Properties

The pyridine ring serves as the central structural motif and exhibits characteristic aromatic properties consistent with its six-membered heterocyclic nature [27] [6] [28]. The ring contains six π-electrons distributed across the conjugated system, satisfying the Hückel rule for aromaticity (4n+2 electrons, where n=1) [27] [29] [30] [31].

The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not involved in the aromatic π-system, making it available for coordination and hydrogen bonding interactions [27] [6] [32]. This lone pair resides in an sp2 orbital in the plane of the ring and contributes to the basic character of the pyridine nitrogen [27] [6] [33].

The electronic structure of the pyridine ring is significantly influenced by the electronegativity of the nitrogen atom, which creates an electron-deficient aromatic system compared to benzene [27] [33] [34]. This electron deficiency affects the reactivity patterns and makes the ring less susceptible to electrophilic aromatic substitution reactions [33] [34].

Methoxy Group Characteristics

The methoxy groups at positions 2 and 3 of the pyridine ring exhibit dual electronic effects that significantly influence the overall molecular properties [17] [15] [18] [25]. These groups act as electron-donating substituents through resonance interactions with the aromatic π-system [17] [18] [35] [25].

The resonance donation from the methoxy groups involves delocalization of the oxygen lone pairs into the aromatic system, which increases electron density at specific positions on the ring [17] [15] [18]. This electronic contribution partially counteracts the electron-withdrawing nature of the pyridine nitrogen and modulates the overall electronic character of the molecule [17] [25].

Simultaneously, the methoxy groups exhibit weak electron-withdrawing effects through inductive mechanisms due to the electronegativity of the oxygen atoms [17] [35] [25]. However, the resonance effect typically dominates over the inductive effect, resulting in a net electron-donating character [17] [25].

The positioning of the methoxy groups at the 2,3-positions creates a specific electronic environment that influences the reactivity and coordination properties of the pyridine nitrogen [15] [36] [20]. This substitution pattern also introduces steric considerations that affect molecular conformations and intermolecular interactions.

tert-Butyldimethylsilyloxy Group Properties

The tert-butyldimethylsilyloxy group functions as a protecting group for the hydroxyl functionality and exhibits distinctive chemical and physical properties [22] [37] [38] [39] [24] [40] [41] [42]. This silyl ether is characterized by exceptional stability under basic and neutral conditions while remaining susceptible to cleavage under acidic or fluoride-mediated conditions [37] [39] [40] [41].

The tert-butyldimethylsilyl group provides significant steric bulk that influences molecular conformations and creates a hydrophobic microenvironment around the protected alcohol [22] [38] [24]. The bulky tert-butyl substituent on silicon contributes to the stability of the protecting group by hindering approach of nucleophiles and acids [22] [24] [40].

The silicon-oxygen bond exhibits partial ionic character due to the electronegativity difference between silicon and oxygen [11] [12] [13]. This bond polarity, combined with the electron-withdrawing nature of silicon, creates an inductive effect that influences the electronic properties of the adjacent carbon center [43].

The protecting group demonstrates excellent selectivity for primary alcohols over secondary alcohols and shows remarkable stability during various synthetic transformations [37] [39] [40] [41]. These properties make it particularly valuable in complex synthetic sequences where multiple functional group manipulations are required.

Electronic Structure

Electron Distribution Patterns

The electron distribution in 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine reflects the complex interplay between the various electronic effects of the substituents [17] [15] [33] [26]. The pyridine nitrogen acts as an electron-withdrawing center, creating regions of reduced electron density at the ortho and para positions (positions 2, 4, and 6) [33] [34].

The methoxy groups at positions 2 and 3 contribute electron density to the aromatic system through resonance donation, partially compensating for the electron-withdrawing effects of the nitrogen [17] [15] [18] [25]. This creates a distinctive pattern of electron distribution where positions 2 and 3 experience increased electron density relative to unsubstituted pyridine.

The tert-butyldimethylsilyloxy group at position 5 introduces additional electronic perturbations through inductive effects [43]. The electronegative silicon center withdraws electron density from the attached carbon, creating a localized electron-deficient region that influences the overall charge distribution.

The combined effect of these substituents results in a molecule with modulated electronic properties compared to simple pyridine, exhibiting regions of both enhanced and diminished electron density [17] [33] [26]. This electronic heterogeneity has important implications for reactivity patterns and molecular recognition events.

Resonance Effects

The resonance interactions in 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine involve multiple contributing structures that stabilize the overall molecular system [31] [28] [17] [15]. The primary resonance contributions arise from the delocalization of the methoxy oxygen lone pairs into the aromatic π-system [17] [15] [18].

These resonance structures place negative charge density at various positions on the pyridine ring, particularly at the carbon atoms ortho and para to the methoxy groups [17] [15] [18]. The extent of resonance contribution depends on the relative energies of the canonical structures and the degree of orbital overlap between the oxygen lone pairs and the aromatic π-system [31] [28].

The pyridine nitrogen also participates in resonance through its π-electron contribution to the aromatic system, although its lone pair remains localized and available for coordination [27] [6] [33]. The overall resonance stabilization contributes to the aromatic character of the molecule and influences its chemical stability.

Additional resonance contributions may arise from hyperconjugative interactions involving the silyl group and the aromatic system, although these effects are typically weaker than the primary π-resonance interactions [29] [7]. The cumulative effect of all resonance contributions determines the ground-state electronic structure and the relative stabilities of different conformational arrangements.

Aromaticity Considerations

The aromaticity of the pyridine ring in 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine is maintained despite the presence of multiple substituents [27] [29] [30] [31] [28]. The ring satisfies the fundamental criteria for aromaticity, including planarity, cyclic conjugation, and adherence to the Hückel 4n+2 rule with six π-electrons [27] [29] [31].

The substituents modulate but do not eliminate the aromatic character of the pyridine ring [28] [33]. The methoxy groups enhance the π-electron density through resonance donation while maintaining the cyclic conjugation necessary for aromaticity [17] [15] [18]. The electron-withdrawing pyridine nitrogen provides a complementary electronic effect that preserves the delocalized nature of the π-system [27] [33].

Magnetic criteria for aromaticity, such as the presence of diatropic ring currents, remain intact in substituted pyridines [29] [30] [31]. These ring currents contribute to the characteristic magnetic properties observed in nuclear magnetic resonance spectroscopy and confirm the retention of aromatic character [29] [30].

Wikipedia

5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine

Dates

Last modified: 08-16-2023

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